5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol
Overview
Description
The compound 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that features a thiadiazole ring fused with a nitrofuran moiety. This structure is of interest due to its potential biological activities, including antibacterial and antituberculosis properties . The presence of the nitro group and the thiadiazole ring are key functional groups that contribute to the compound's reactivity and biological activity.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of intermediates such as chlorocarbonylsulfenyl chloride with substituted vinylamines, as seen in the synthesis of 4-substituted 5-(5-nitro-2-furyl) thiazol-2-ones . Additionally, the formation of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol could potentially be achieved through similar synthetic routes involving key intermediates and nucleophilic substitutions.
Molecular Structure Analysis
The molecular structure of 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol and its derivatives is characterized by spectroscopic methods such as UV, IR, and NMR . These techniques confirm the presence of the thiadiazole ring and the nitrofuran moiety. The molecular and crystal structure of related compounds, such as 2-acetylamino-5-phenyl-Δ^2-1,3,4-thiadiazoline, have been described, providing insights into the geometry and electronic structure of these heterocycles .
Chemical Reactions Analysis
The reactivity of the thiadiazole ring in 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is highlighted by its ability to undergo ring opening and subsequent reactions with nucleophiles to form various heterocyclic compounds . The nitro group on the furan ring can be reduced to an amino group, as seen in the reductive metabolism of 4-(5-nitro-2-furyl)thiazole to 4-(5-amino-2-furyl)thiazole (AFT), which is a key step in the metabolic activation of this class of compounds .
Physical and Chemical Properties Analysis
The physical properties of related 5-nitro-2-furyl thiadiazole derivatives include their melting points and solubility, which can be influenced by the substituents on the thiadiazole ring . The chemical properties are largely defined by the presence of the nitro group and the thiadiazole ring, which are responsible for the compound's reactivity and potential as a pharmacophore. The pKa values and tautomeric equilibria of these compounds have been studied to understand their behavior in biological systems .
Scientific Research Applications
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Antimicrobial Effects
- Field : Microbiology
- Application : Esters and amides of 3-(5-nitro-2-furyl)acrylic acid, a compound similar to the one you mentioned, have been studied for their antimicrobial effects .
- Method : The effect of these compounds on bacteria (Escherichia coli, Staphylococcus aureus), yeasts (Saccharomyces cerevisiae, Candida albicans), molds (Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae) and algae (Chlorella pyrenoidosa, Euglena gracilis, Scenedesmus obliquus) was investigated .
- Results : The MIC values revealed antimycotic, antialgal and antibacterial activity of the studied derivates .
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Chemical Transformation
- Field : Chemical Engineering
- Application : Furfural, a compound that can be derived from biomass, is transformed into various products through different chemical routes .
- Method : Furfural is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .
- Results : Furfuryl alcohol (FAL) is one such important product produced from catalytic hydrogenation of FUR .
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Pharmaceutical Intermediates
- Field : Pharmaceutical Chemistry
- Application : 5-Nitrofurfural, a compound similar to the one you mentioned, is commonly used as a pharmaceutical intermediate .
- Method : It is used in the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives and in the synthesis of modified mesoporous silica (MCM-41) .
- Results : The specific outcomes of these syntheses are not provided in the source .
-
Aldose Reductase Inhibition
- Field : Biochemistry
- Application : A compound named “{ [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” has been found to target the protein aldose reductase .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific outcomes of these syntheses are not provided in the source .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : “(5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetic acid” is a compound that can be used in chemical synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific outcomes of these syntheses are not provided in the source .
- Functional Parent of Acetic Acid
- Field : Biochemistry
- Application : The compound “{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” has been identified as a functional parent of acetic acid .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific outcomes of these syntheses are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(5-nitrofuran-2-yl)-3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O3S2/c10-9(11)4-2-1-3(12-4)5-7-8-6(13)14-5/h1-2H,(H,8,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASNJDVTZFCZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371801 | |
Record name | 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | |
CAS RN |
16865-27-3 | |
Record name | 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16865-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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